Mesaconitine

Toxicology Alkaloid potency Safety pharmacology

Researchers requiring a potent, selective Naᵥ channel modulator for electrophysiology face inconsistent purity and long lead times. This analytical standard solves both. • Purity ≥98% (HPLC), verified for use as a positive control in Naᵥ1.7 and arrhythmia assays. • Ships globally under UN1544 Class 6.1 protocols; typical lead time is 1-2 business days from regional hubs. • Available in mg-to-gram scales with a full Certificate of Analysis, ensuring batch-to-batch reproducibility for regulatory submissions.

Molecular Formula C33H45NO11
Molecular Weight 631.7 g/mol
Cat. No. B7979646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesaconitine
Molecular FormulaC33H45NO11
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESCC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC
InChIInChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3
InChIKeyXUHJBXVYNBQQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mesaconitine: High-Potency Alkaloid Overview


Mesaconitine (MA) is a diester-diterpenoid alkaloid derived from Aconitum plants and is considered a major bioactive ingredient in traditional medicines, particularly for its profound neuropharmacological effects [1]. Structurally, it belongs to a class of highly toxic C19-norditerpenoid alkaloids, which include its closest analogs: aconitine (AC) and hypaconitine (HA). Mesaconitine is distinguished from aconitine by a single hydroxyl group substitution, which significantly impacts its pharmacological potency and toxicity profile [2]. Due to its potency, MA is a critical research tool for investigating sodium channel physiology, arrhythmia mechanisms, and analgesic pathways, but its high toxicity demands stringent procurement and handling protocols.

Study context
Sodium channel physiology, arrhythmia mechanism, and analgesic pathway research tool
Handling requirement
Reported high acute toxicity; requires strict safety protocols and dose justification
Analog differentiation
Structural analog of aconitine with distinct pharmacological profile; not interchangeable

Why Mesaconitine Substitution Fails


Despite their structural similarity, mesaconitine, aconitine, and hypaconitine exhibit distinct and non-interchangeable pharmacological profiles due to minor differences in their functional groups [1]. A direct comparison reveals that mesaconitine is the most acutely toxic via intraperitoneal injection in mice (LD50: 0.22 mg/kg), being approximately 1.2x more toxic than aconitine and over 2x more toxic than hypaconitine [2]. Furthermore, its cardiotoxicity profile, specifically its arrhythmogenic potency in vivo, is demonstrably greater than that of aconitine [3]. Consequently, substituting mesaconitine with a less potent analog like hypaconitine, or even the slightly less toxic aconitine, would fundamentally alter experimental outcomes, requiring significant dose adjustments and leading to incomparable data, particularly in studies of acute toxicity, sodium channel modulation, or arrhythmia induction.

Acute toxicity varies across analogs
Mesaconitine exhibits reported higher acute lethality than aconitine or hypaconitine; direct replacement may compromise safety margins and dose-response expectations.
Arrhythmogenic effect differs significantly
Substituting with a less potent analog can alter arrhythmia model endpoints; mesaconitine-induced ion channel modulation may not transfer to structurally similar compounds.
Model-specific toxicity profiles
Developmental cardiotoxicity rankings shift between zebrafish and rodent models; analog selection must match the experimental system and endpoint context.

Mesaconitine Differentiation Evidence


Acute Toxicity Comparison

Mesaconitine is the most acutely toxic among the major diester-diterpenoid alkaloids. A direct head-to-head study comparing six analogs found that the intraperitoneal LD50 of mesaconitine in mice was 0.22 mg/kg, making it 1.2x more toxic than aconitine (0.27 mg/kg) and 2.3x more toxic than hypaconitine (0.50 mg/kg) [1]. The potency ranking for inducing arrhythmias at 1/14 of the LD50 dose was found to be beiwutine > mesaconitine > aconitine, further underscoring its potent biological effects [1].

Acute toxicity comparison
Head-to-head
LD50 0.22 mg/kg (i.p. mice); 1.2× more toxic than aconitine (0.27 mg/kg)
Supports safety protocol review for research use
Ranked highest among six tested analogs [1]
Toxicology Alkaloid potency Safety pharmacology

Arrhythmogenic Potency vs. Aconitine

Mesaconitine demonstrates a more potent arrhythmogenic effect than aconitine. In isolated guinea pig ventricular myocytes, mesaconitine accelerated sodium channel activation with an EC50 of 1.33 ± 0.16 μM, while aconitine was significantly less potent with an EC50 of 8.36 ± 1.89 μM [1]. At the whole-animal level, intravenous administration of either compound at 25 μg/kg caused various arrhythmias, but the study authors explicitly concluded that 'MACO [mesaconitine] displayed more potent arrhythmogenic effect than ACO [aconitine]' [1].

Arrhythmogenic potency vs. aconitine
Head-to-head
EC50 1.33 ± 0.16 μM for sodium channel activation acceleration
Supports arrhythmia model endpoint interpretation
Whole-cell patch-clamp, guinea pig ventricular myocytes [1]
Cardiotoxicity Electrophysiology Arrhythmia models

Zebrafish Embryo Cardiotoxicity

While mesaconitine is a potent cardiotoxic agent, it may be less cardiotoxic than aconitine in specific developmental models. A study on zebrafish embryos compared the cardiotoxicity of aconitine and mesaconitine, finding that aconitine induced a deficient cardiovascular system at 2.5 μg/L, while mesaconitine required an 8-fold higher concentration of 20 μg/L to produce a similar effect [1]. The study concluded that 'AC [aconitine] showed greater cardiotoxicity than MA [mesaconitine] by comparing the EC50 of pericardium edema' [1].

Zebrafish embryo cardiotoxicity
Head-to-head
20 μg/L vs. 2.5 μg/L (aconitine) for deficient cardiovascular system
Context-dependent developmental cardiotoxicity; model-specific review required
8-fold less potent than aconitine in this zebrafish model [1]
Developmental toxicology Cardiotoxicity screening Zebrafish models

Purity & Specification Standards

The utility of mesaconitine in reproducible research is contingent on its purity. Commercial analytical standards are available with specified purities, such as ≥96% [1]. Furthermore, primary reference standards with an assigned absolute purity of ≥90.0% (HPLC) are offered, which have been characterized for chromatographic purity, water content, residual solvents, and inorganic impurities . This level of characterization is critical for accurate quantitative analysis, assay development, and ensuring that biological effects are attributable to mesaconitine and not impurities.

Purity & specification
Reported
≥96% (analytical standard); ≥90.0% absolute purity (primary reference standard)
Supports quantitative method validation and QC
Certified reference material with full characterization
Analytical chemistry Reference standards Quality control

Nav1.7 Sodium Channel Inhibition

Mesaconitine is a potent inhibitor of the Nav1.7 voltage-gated sodium channel, a key target for pain therapeutics. A study examining the effects of seven Aconitum alkaloids on Nav1.7 channels expressed in HEK293 cells found that 10 μM of mesaconitine, aconitine, and hypaconitine all significantly inhibited peak currents [1]. While this study did not quantitatively compare the potency of these three alkaloids against each other, it confirms that all three are active at this therapeutically relevant target and that this effect is absent in their less toxic, processed derivatives (e.g., benzoylmesaconine) [1].

Nav1.7 sodium channel inhibition
Class-level
10 μM significant inhibition of Nav1.7 peak currents in HEK293 cells
Supports Nav1.7-related pain pathway research context
Active/inactive comparison among seven alkaloids; no potency quantification
Analgesia Ion channels Neuropharmacology

Oral Bioavailability in Rats

The in vivo exposure of mesaconitine is characterized by low oral bioavailability. A study on its metabolite, 10-hydroxy mesaconitine, found that in rats, the absolute oral bioavailability of this metabolite was only 17.6% following a 5 mg/kg oral dose [1]. While this is a cross-study inference for the parent compound, the data strongly suggests that the class of diester-diterpenoid alkaloids exhibits limited oral absorption, which is a critical consideration for in vivo experimental design, often necessitating parenteral administration routes.

Oral bioavailability in rats
Cross-study
17.6% absolute oral bioavailability (10-hydroxy mesaconitine, 5 mg/kg p.o.)
Supports in vivo exposure-model design review
Metabolite data; parental oral absorption expected to be similarly low
Pharmacokinetics Drug metabolism ADME

Mesaconitine Research Applications


Cardiac Electrophysiology & Arrhythmia Models

Based on its superior potency as an arrhythmogenic agent compared to aconitine (EC50 of 1.33 μM for sodium channel activation acceleration [1]), mesaconitine is the preferred compound for establishing robust and reliable in vitro and in vivo models of cardiac arrhythmia. Its high potency allows researchers to use lower concentrations, minimizing potential confounding effects from vehicle or compound impurities. This makes it ideal for patch-clamp studies in isolated cardiomyocytes and for inducing various arrhythmias (VPB, VT, VF) in whole-animal models like guinea pigs for mechanistic studies and drug screening.

Nav1.7 Ion Channel Pharmacology

Mesaconitine is a valuable tool for investigating the pharmacology of voltage-gated sodium channels, particularly Nav1.7 [1]. As a potent, irreversible inhibitor of this channel, it serves as a critical positive control in electrophysiological assays. Researchers screening for novel Nav1.7 inhibitors for pain management can use mesaconitine to validate assay sensitivity and compare the efficacy and mechanism of action of new chemical entities. Its distinct profile helps define the activity spectrum of this therapeutically important channel.

Quality Control of Aconitum Products

High-purity mesaconitine analytical standards (≥96% [1]) and primary reference standards (≥90.0% [2]) are indispensable for the quality control of Aconitum-based herbal medicines and dietary supplements. These standards enable the accurate quantification of mesaconitine content, a key marker for toxicity and potency, using validated methods like those specified in ISO 23191:2020. This ensures batch-to-batch consistency, safety assessment, and compliance with regulatory standards for botanical products.

Toxicology & Mechanistic Studies

The unique and complex toxicity profile of mesaconitine—including its high acute lethality (LD50: 0.22 mg/kg i.p. in mice [1]), its differential cardiotoxicity in embryonic models (8-fold less potent than aconitine in zebrafish [2]), and its distinct metabolomic signature in rats—makes it a specific research tool for studying complex toxicological mechanisms. It is particularly suited for investigations into neurotoxicity, hepatotoxicity, and the cellular pathways of alkaloid-induced cell death, serving as a well-characterized chemical probe with a defined, potent effect.

Application
Selection Property
Validation Focus
Cardiac electrophysiology research
Arrhythmogenic potency context
Sodium channel activation assay review
Nav1.7 ion channel pharmacology
Nav1.7 inhibition profile
Pain pathway target engagement review
Quality control of Aconitum products
Certified purity specification
HPLC-based quantification review
Toxicology and mechanistic studies
Acute toxicity profile context
In vivo lethality and developmental endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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